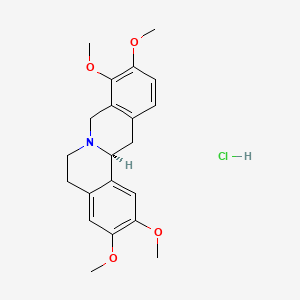

D-Tetrahydropalmatine

Descripción

Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).

Tetrahydropalmatine has been reported in Corydalis solida, Fibraurea recisa, and other organisms with data available.

TETRAHYDROPALMATINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Propiedades

IUPAC Name |

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2506-20-9 (hydrochloride) | |

| Record name | Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701020650 | |

| Record name | (-)-S-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-14-7, 10097-84-4 | |

| Record name | (-)-Tetrahydropalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropalmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-S-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tetrahydropalmatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPALMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Tetrahydropalmatine's Action on Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Tetrahydropalmatine (d-THP), an active alkaloid isolated from the Corydalis plant, has garnered interest for its pharmacological effects within the central nervous system. This technical guide provides a detailed overview of its mechanism of action, with a specific focus on its interaction with dopamine (B1211576) receptors. While extensive quantitative data for d-THP is limited in publicly available literature, this document synthesizes the current understanding of its qualitative effects and provides comparative data for its levo-isomer (l-THP) to offer a broader context. Furthermore, it outlines the standard experimental protocols utilized to characterize the binding and functional activity of compounds at dopamine receptors.

Introduction to this compound and Dopamine Receptors

This compound is a tetrahydroprotoberberine isoquinoline (B145761) alkaloid. It is the dextrorotatory stereoisomer of tetrahydropalmatine. The dopaminergic system, comprising several receptor subtypes, is a critical modulator of numerous physiological processes, including motor control, motivation, reward, and cognition. Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine (B11128) monophosphate (cAMP). Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Mechanism of Action of this compound at Dopamine Receptors

Current research indicates that this compound functions as a dopamine receptor antagonist with a preferential affinity for the D1 receptor.[1] In contrast to its levo-isomer, some evidence suggests that d-THP has no significant affinity for the D2 receptor.[2] Its activity at the D3 receptor has not been extensively quantified in the available literature.

In vivo studies have shown that d-THP can reverse the apomorphine-induced inhibition of dopaminergic firing in the substantia nigra pars compacta in rats, which is consistent with an antagonist effect at dopamine receptors.[3]

Signaling Pathways

The interaction of d-THP with dopamine receptors modulates downstream signaling cascades. As a D1 receptor antagonist, d-THP is expected to block the Gs-protein-mediated stimulation of adenylyl cyclase, thereby preventing the increase of intracellular cAMP. The antagonistic action at D2-like receptors, if any, would involve the blockade of Gi/o-protein-coupled inhibition of adenylyl cyclase.

Quantitative Data: Binding Affinities and Functional Potencies

Table 1: Comparative Binding Affinities (Ki) of l-THP at Dopamine Receptors

| Compound | Receptor | Ki (nM) | Reference |

| l-THP | D1 | ~124 | [4] |

| l-THP | D2 | ~388 | [4] |

| l-THP | D3 | Low Affinity | [4] |

Table 2: Comparative Functional Potencies (IC50) of l-THP at Dopamine Receptors

| Compound | Receptor | IC50 (nM) | Reference |

| l-THP | D1 | 166 | [4] |

| l-THP | D2 | 1400 | [4] |

Note: The lower the Ki and IC50 values, the higher the binding affinity and potency, respectively.

Experimental Protocols

The following sections detail the standard experimental methodologies employed to determine the binding and functional activity of compounds like d-THP at dopamine receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Details:

-

Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (d-THP).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays are used to determine the functional potency (IC50 or EC50) of a compound as an antagonist or agonist.

Protocol Details:

-

Cell Culture: Cells expressing the dopamine receptor of interest are cultured in appropriate media.

-

Assay Procedure:

-

For D1 (Gs-coupled) antagonism: Cells are pre-incubated with varying concentrations of d-THP, followed by stimulation with a fixed concentration of a D1 agonist (e.g., dopamine).

-

For D2/D3 (Gi-coupled) antagonism: Cells are pre-incubated with varying concentrations of d-THP, followed by co-stimulation with a D2/D3 agonist and an adenylyl cyclase activator (e.g., forskolin).

-

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The concentration-response curves are plotted, and the IC50 value (for antagonists) is determined.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brain of a living animal, providing insights into the in vivo effects of a compound.

Protocol Details:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or nucleus accumbens).

-

Perfusion and Sample Collection: The probe is perfused with an artificial cerebrospinal fluid (aCSF), and the dialysate, containing extracellular fluid from the brain, is collected at regular intervals.

-

Drug Administration: d-THP can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine levels from baseline following drug administration are calculated and plotted over time.

Conclusion

This compound is a dopamine receptor antagonist with a demonstrated preference for the D1 receptor. While quantitative binding and functional data for d-THP remain to be fully elucidated, its qualitative profile suggests a mechanism of action centered on the modulation of the D1 receptor signaling pathway. The provided comparative data for l-THP and the detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of d-THP and related compounds. Future studies focusing on the precise determination of d-THP's binding affinities and functional potencies at all dopamine receptor subtypes are warranted to fully understand its pharmacological profile.

References

The Enantioselective Quest: A Technical Guide to the Natural Sources and Isolation of D-Tetrahydropalmatine from Corydalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (D-THP), a tetrahydroprotoberberine isoquinoline (B145761) alkaloid, is a chiral molecule with significant pharmacological interest. Primarily sourced from the tubers of various Corydalis species, its isolation and purification present a technical challenge due to the complex alkaloid matrix of its natural sources. This guide provides an in-depth overview of the natural origins of D-THP, detailed experimental protocols for its extraction and purification, quantitative data on its prevalence, and an exploration of the key signaling pathways it modulates.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Papaveraceae and Menispermaceae families.[1] The most notable and commercially utilized source is the genus Corydalis, with Corydalis yanhusuo being a primary species for the extraction of this alkaloid.[1][2] The tuber of the Corydalis plant is the primary part used for isolation, containing a complex mixture of numerous alkaloids, including corydaline, protopine, and coptisine, among others.[3] Other species, such as Corydalis decumbens, have also been identified as sources of D-THP.[4]

It is crucial for researchers to be aware of the significant variability in the alkaloid content, including tetrahydropalmatine, which can differ based on geographical location, harvesting season, storage conditions, and the specific product or extract.[5][6]

Isolation and Purification of this compound

The isolation of this compound from Corydalis tubers is a multi-step process involving extraction, fractionation, and purification. Due to the presence of both D- and L-enantiomers (dl-tetrahydropalmatine), chiral separation is a critical final step for isolating the pure D-isomer.

Extraction

The initial step involves the extraction of total alkaloids from the dried and powdered tubers of Corydalis yanhusuo. Several methods have been proven effective:

-

Solvent Extraction: This is the most common method.

-

Aqueous Acetone (B3395972) Extraction: The powdered plant material is extracted multiple times with 70% aqueous acetone at room temperature. The resulting solution is then evaporated under reduced pressure to yield a crude residue.[6]

-

pH-Adjusted Ethanol (B145695) Extraction: An optimized method involves reflux extraction with 70% ethanol, where the pH is adjusted to 10 with diluted ammonia. This is typically performed twice, with each extraction lasting for 60 minutes.[7]

-

Vinegar-Prepared Water Extraction: Traditionally, C. yanhusuo tubers are processed with vinegar to enhance the alkaloid content in aqueous extracts. The pulverized tubers are treated with 6% acetic acid, dried, and then subjected to ultrasonication with deionized water.[8]

-

-

Supercritical Fluid Extraction (SFE): This method offers an alternative with the advantage of avoiding organic solvents.

-

Supercritical CO2 is used as the solvent, often with a modifier like 1,2-propanediol. Optimized conditions have been reported as a temperature of 70°C, a pressure of 200 bar, and an extraction time of 60 minutes.[9]

-

Fractionation and Purification

The crude extract, rich in a variety of alkaloids, requires further separation and purification.

-

Column Chromatography: This is a fundamental technique for the separation of alkaloids.

-

Macroporous Adsorbent Resin: The aqueous extract can be loaded onto a macroporous resin column (e.g., HPD-100) and eluted with a stepwise gradient of ethanol in water (H2O, 50% EtOH, 95% EtOH) to yield fractions with differing alkaloid profiles.[8]

-

Silica (B1680970) Gel Chromatography: The crude extract or fractions from the macroporous resin can be further subjected to silica gel column chromatography for more refined separation.[6]

-

Weak Cation Exchange (WCX) Chromatography: This technique is effective for separating alkaloids into tertiary and quaternary amine groups.[5]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for both the analysis and preparative purification of this compound.

-

Reversed-Phase HPLC (RP-HPLC): This is widely used for the quantification and purification of tetrahydropalmatine. A C18 column is typically employed with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA).[8][10]

-

Two-Dimensional Preparative HPLC: A powerful technique for isolating pure compounds from complex mixtures. An off-line two-dimensional approach can be used with the same preparative column but different mobile phase pH values in each dimension (e.g., pH 3.5 in the first dimension and pH 10.0 in the second).[11]

-

Chiral Separation

To isolate this compound from its levo-isomer (L-Tetrahydropalmatine), chiral HPLC is necessary. A chiral column, such as a Chiralcel OD column, with a mobile phase of ethanol-water (50:50 v/v) can be used to separate the enantiomers.[6]

Quantitative Data

The concentration of this compound and total alkaloids in Corydalis yanhusuo can vary significantly. The following tables summarize reported quantitative data from different studies.

| Table 1: Tetrahydropalmatine and Total Alkaloid Content in Corydalis yanhusuo Products | |

| Product Type | Reported Content (mg/g) |

| Dietary Supplements (highly variable) | Total Alkaloids: Below quantifiable to ~11 mg/g[5][12] |

| Enriched Dietary Supplement | Tetrahydropalmatine: ~5 mg/g[12] |

| Corydalis yanhusuo Rhizome Extract | Total Alkaloids: ~12.7 mg/g[5][12] |

| Table 2: Yield of Tetrahydropalmatine from Optimized Extraction and Purification Processes | |

| Method | Yield |

| Optimized Reflux Extraction and Resin Purification | Total Alkaloids: >50% of final product, with Tetrahydropalmatine at 3.13%[7] |

| Supercritical Fluid Extraction (dl-THP) | 1.324 mg/g[9] |

Experimental Protocols

The following are representative protocols for the extraction and purification of this compound, synthesized from the available literature.

Protocol 1: Solvent Extraction and Column Chromatography

-

Extraction:

-

Powder 1 kg of dried Corydalis yanhusuo tubers.

-

Extract the powder with 10 L of 70% aqueous acetone three times at room temperature with constant stirring for 24 hours for each extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

-

-

Fractionation:

-

Dissolve the crude residue in water and load it onto a weak cation exchange (WCX) column.

-

Elute the column with methanol (B129727) to obtain the tertiary alkaloid fraction, which includes tetrahydropalmatine.

-

Subsequently, elute with formic acid to obtain the quaternary alkaloid fraction.

-

-

Purification:

-

Concentrate the methanol eluate and subject it to preparative RP-HPLC on a C18 column.

-

Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase to isolate the dl-tetrahydropalmatine peak.

-

-

Chiral Separation:

-

Dissolve the purified dl-tetrahydropalmatine in the mobile phase.

-

Inject the solution onto a chiral HPLC column (e.g., Chiralcel OD) with an isocratic mobile phase of 50:50 (v/v) ethanol-water.

-

Collect the fraction corresponding to the this compound peak.

-

Protocol 2: Optimized pH-Controlled Extraction and Resin Purification

-

Extraction:

-

Mix 100 g of powdered Corydalis yanhusuo tubers with 2 L of 70% ethanol.

-

Adjust the pH of the solution to 10 using diluted ammonia.

-

Heat the mixture to reflux for 60 minutes.

-

Filter the mixture and repeat the extraction process on the plant material once more.

-

Combine the filtrates.

-

-

Purification:

-

Concentrate the combined filtrate and load it onto a column packed with NKA-9 macroporous adsorption resin.

-

Wash the column with deionized water to remove impurities.

-

Elute the alkaloids with an appropriate solvent (e.g., ethanol).

-

-

Final Purification:

-

Further purify the eluate using preparative RP-HPLC as described in Protocol 1 to obtain dl-tetrahydropalmatine.

-

Perform chiral separation as described in Protocol 1 to isolate this compound.

-

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by interacting with multiple signaling pathways. It is notably recognized as an antagonist of dopamine (B1211576) D1 and D2 receptors.[13] Its analgesic and anti-inflammatory properties are linked to the modulation of several pathways, including the P2X3/TRPV1, TRAF6/JNK, PI3K/Akt/eNOS/NO, and NF-κB signaling cascades.[1][14] Furthermore, D-THP also interacts with serotonergic and noradrenergic systems.[13] The ability of L-THP to reduce ethanol consumption has been associated with its influence on the D2R-mediated PKA signaling pathway in the caudate-putamen.[1]

References

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. China Corydalis Extract Tetrahydropalmatine Manufacturer Supplier - Wholesale Quotation - BIOWAY [biowaynutrition.com]

- 3. Clarks Nutrition and Natural Foods Markets :: Aisle 7 Resource [clarksnutrition.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 6. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajtm.magtechjournal.com [ajtm.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of DL-tetrahydropalmatine in Corydalis yanhusuo by L-tetrahydropalmatine imprinted monolithic column coupling with reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacological profile of D-Tetrahydropalmatine for neuroscience research

An In-Depth Technical Guide to the Pharmacological Profile of D-Tetrahydropalmatine for Neuroscience Research

Executive Summary

This compound (d-THP), an isoquinoline (B145761) alkaloid derived from Corydalis species, presents a unique pharmacological profile centered on its activity as a dopamine (B1211576) receptor antagonist. Unlike its more extensively studied levo-isomer (l-THP), d-THP exhibits a preferential affinity for dopamine D1 receptors with notably low or no affinity for D2 receptors. This distinct receptor interaction profile suggests potential therapeutic applications in neuroscience, particularly in conditions where modulation of the dopaminergic system is desired without the typical side effects associated with D2 antagonism. This document provides a comprehensive overview of the pharmacodynamics, mechanism of action, and key experimental methodologies relevant to the study of d-THP, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (d-THP) is a stereoisomer of tetrahydropalmatine, an active compound found in various species of the Corydalis and Stephania plants.[1][2] While the racemic mixture (dl-THP) and the levo-isomer (l-THP, also known as Rotundine) have been used for their analgesic and sedative properties, the dextro-isomer, d-THP, possesses a distinct pharmacological profile that makes it a subject of interest for neuroscience research.[1][2] Structurally, it is a tetrahydroprotoberberine isoquinoline alkaloid with the molecular formula C₂₁H₂₅NO₄.[1][3] Its primary mechanism of action involves the antagonism of dopamine receptors, which underpins its potential neuroprotective and analgesic effects.[1]

Pharmacodynamics: Receptor Binding Profile

The interaction of d-THP with neurotransmitter receptors, particularly within the monoamine systems, is central to its pharmacological activity. Its profile is notably different from that of its levo-isomer, l-THP.

Dopamine Receptor Interactions

D-THP acts as a dopamine receptor antagonist with a preferential affinity for D1 receptors.[1] Critically, studies have indicated that d-THP displays no significant affinity for the dopamine D2 receptor subtype.[4] This is a key distinction from l-THP, which acts as an antagonist at D1, D2, and D3 receptors.[5][6][7] The levo-optical configuration appears to be necessary for significant affinity to D2 receptors.[4]

The antagonist activity of THP isomers at dopamine receptors is considered the basis for many of their central nervous system effects, including sedation and potential anti-addictive properties.[8][9]

Serotonin (B10506) and Adrenergic Receptor Interactions

While comprehensive binding data for d-THP across other receptor systems is limited, its levo-isomer, l-THP, has been shown to have a broad pharmacological profile, binding to several serotonin (5-HT) and adrenergic receptors. L-THP exhibits significant binding affinity for 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7 receptors, as well as α1A- and α2A-adrenergic receptors.[2][5] Studies on the racemic mixture (dl-THP) suggest it may decrease hypothalamic serotonin release, contributing to its hypotensive and bradycardic effects.[10] Further research is required to determine the specific binding profile of d-THP at these serotonergic and adrenergic targets.

Table 1: Receptor Binding Affinities of L-Tetrahydropalmatine (l-THP)

| Receptor Target | Ligand | Affinity Type | Value (nM) | Reference |

| Dopamine D1 | l-THP | Ki | ~124 | [2][8] |

| Dopamine D1 | l-THP | IC50 | 166 | [2] |

| Dopamine D2 | l-THP | Ki | ~388 | [2][8] |

| Dopamine D2 | l-THP | IC50 | 1400 | [2] |

| Serotonin 5-HT1A | l-THP | Ki | ~340 | [8] |

Note: The data presented in this table are for the levo-isomer (l-THP) and are included to provide context for the broader class of THP compounds. Specific quantitative binding data for d-THP is not widely available.

Mechanism of Action

Dopaminergic System Modulation

The primary mechanism of action for d-THP is the antagonism of dopamine D1 receptors.[1] D1 receptors are G-protein coupled receptors that, upon activation by dopamine, couple to Gαs/olf to stimulate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB. By acting as an antagonist, d-THP blocks this signaling cascade, preventing dopamine-mediated neuronal activation through the D1 pathway. This blockade is believed to contribute to its sedative, anxiolytic, and neuroprotective effects.[1]

Key Experimental Methodologies

Investigating the pharmacological profile of d-THP involves a combination of in vitro and in vivo techniques to determine its receptor binding characteristics and its effects on neurotransmitter dynamics.

In Vitro Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity (Ki) and potency (IC50) of a compound for a specific receptor.[11] A competitive radioligand binding assay is commonly used.

Experimental Protocol Outline:

-

Preparation of Receptor Source: A membrane preparation from cells expressing the target receptor (e.g., HEK293 cells transfected with the human dopamine D1 receptor) or from brain tissue (e.g., rat striatum) is prepared.[4]

-

Incubation: The receptor preparation is incubated with a known concentration of a high-affinity radioligand (e.g., [³H]SCH23390 for D1 receptors) and varying concentrations of the unlabeled competitor drug (d-THP).[12]

-

Separation: The reaction is incubated to equilibrium. Subsequently, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.[13]

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (d-THP). A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of d-THP that inhibits 50% of the specific binding of the radioligand).[11] The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in awake, freely moving animals.[14][15]

Experimental Protocol Outline:

-

Probe Implantation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., the prefrontal cortex or nucleus accumbens) of an anesthetized animal (e.g., a rat).[15]

-

Recovery: The animal is allowed to recover from surgery.

-

Microdialysis: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14]

-

Sampling: Neurotransmitters and their metabolites in the extracellular space diffuse across the membrane into the aCSF based on the concentration gradient. The resulting fluid, the dialysate, is collected in timed fractions.

-

Drug Administration: After collecting stable baseline samples, d-THP is administered (e.g., intraperitoneally or subcutaneously).

-

Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples is quantified using highly sensitive analytical methods, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Changes in neurotransmitter levels following d-THP administration are compared to baseline levels to determine the drug's effect on neurotransmitter release and metabolism. For instance, this method was used to show that dl-THP increases dopamine release in the striatum, likely due to blockade of presynaptic D2 autoreceptors by the l-THP component.[8][16]

Pharmacological Effects in Neuroscience Research

The unique D1-selective antagonism of d-THP suggests several potential applications in neuroscience.

-

Analgesic Effects: D-THP has demonstrated significant, dose-dependent analgesic properties, particularly in models of bone cancer pain. This effect is believed to be mediated by the dopamine D1 receptor pathway and involves the inhibition of microglial activation and the reduction of pro-inflammatory cytokines.[1]

-

Neuroprotective Properties: The antagonism of dopamine receptors by d-THP suggests it may have neuroprotective effects.[1] This makes it a candidate for investigation in models of neurodegenerative disorders like Parkinson's disease, where dopaminergic pathways are dysregulated.[1]

-

Addiction and Reward: The dopaminergic system is central to reward and addiction. By modulating dopamine signaling, d-THP has therapeutic potential in the study and treatment of substance use disorders.[1] The pharmacology of l-THP has already shown promise in reducing cocaine's rewarding effects in preclinical models.[2][7]

Conclusion

This compound is a pharmacologically distinct alkaloid characterized primarily by its antagonist activity at dopamine D1 receptors, with minimal to no interaction with D2 receptors. This selective profile differentiates it from its levo-isomer and from typical antipsychotic drugs, which often have significant D2 receptor blockade.[17] Its demonstrated analgesic and potential neuroprotective effects make d-THP a valuable tool for neuroscience research, offering a unique mechanism to probe the function of the D1 receptor system in pain, neurodegeneration, and addiction. Further investigation is warranted to fully elucidate its binding profile across a wider range of receptors and to explore its therapeutic potential in various neurological and psychiatric conditions.

References

- 1. This compound | 3520-14-7 | Benchchem [benchchem.com]

- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]

- 4. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 9. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypotensive and bradycardic effects of dl-tetrahydropalmatine mediated by decrease in hypothalamic serotonin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dopamine antagonist - Wikipedia [en.wikipedia.org]

D-Tetrahydropalmatine and the Dopamine D1 Receptor: An Examination of Available Evidence

A comprehensive review of existing scientific literature reveals a significant gap in the characterization of d-tetrahydropalmatine (B131872) (d-THP) as a selective dopamine (B1211576) D1 receptor antagonist. While its levorotatory counterpart, l-tetrahydropalmatine (l-THP), has been more extensively studied for its interactions with dopamine receptors, specific quantitative data on the binding affinity and functional potency of d-THP at the D1 receptor remains elusive in publicly accessible research. This technical guide will synthesize the available information, highlight the current limitations in the field, and provide generalized experimental frameworks for assessing such receptor-ligand interactions.

Introduction: The Enantiomers of Tetrahydropalmatine

Tetrahydropalmatine (THP) is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species. It exists as two stereoisomers, or enantiomers: the levorotatory form, l-tetrahydropalmatine (l-THP), and the dextrorotatory form, this compound (d-THP). Pharmacological studies have predominantly focused on l-THP, attributing to it various effects including analgesic, sedative, and neuroleptic properties, often linked to its activity at dopamine D1 and D2 receptors. In contrast, d-THP has been noted to possess a distinct toxicological profile, which may account for the limited investigation into its therapeutic potential.

This compound and Dopamine D1 Receptor Interaction: Qualitative Insights

Qualitative statements in the scientific literature suggest that d-THP may act as a dopamine D1 receptor inhibitor while lacking affinity for the D2 receptor. This points to a potentially selective mechanism of action that would be of significant interest for researchers in drug development. However, without quantitative data to substantiate these claims, the true profile of d-THP as a D1 antagonist remains unconfirmed.

For the levorotatory isomer, l-THP, quantitative data is available, indicating its role as a dopamine receptor antagonist with Ki values of approximately 124 nM for the D1 receptor, 388 nM for the D2 receptor, and 1420 nM for the D3 receptor.[1] This demonstrates a higher affinity of l-THP for the D1 receptor compared to the D2 and D3 receptors.[1]

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, reward, and cognition. Its primary signaling cascade involves the activation of the Gαs/olf subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target for therapeutic intervention in a range of neurological and psychiatric disorders.

References

Initial Investigations into D-Tetrahydropalmatine's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetrahydropalmatine (D-THP), an active isoquinoline (B145761) alkaloid derived from the Corydalis species, has garnered significant interest for its potential therapeutic applications, including its neuroprotective properties. This technical guide provides an in-depth overview of the initial investigations into the neuroprotective effects of D-THP, with a focus on its mechanisms of action in cerebral ischemia-reperfusion (I/R) injury models. The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows. The primary mechanisms explored herein include the modulation of apoptotic pathways through the Bcl-2 family of proteins and the activation of pro-survival signaling cascades such as the PI3K/Akt and Nrf2/HO-1 pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a disruption of blood flow to the brain, leading to neuronal cell death and neurological deficits. While reperfusion strategies are critical for salvaging ischemic tissue, they can paradoxically exacerbate injury through oxidative stress and inflammation. This compound (D-THP), also known as levo-tetrahydropalmatine (L-THP), has emerged as a promising neuroprotective agent.[1] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert protective effects in models of cerebral ischemia.[2] This guide synthesizes the foundational research exploring these neuroprotective effects.

In Vivo Neuroprotective Effects of this compound

Animal models of focal cerebral ischemia, most notably the middle cerebral artery occlusion (MCAO) model in rats, have been instrumental in elucidating the neuroprotective potential of D-THP. These studies consistently demonstrate that administration of D-THP can significantly reduce the volume of infarcted brain tissue and improve neurological outcomes.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of D-THP in a rat model of MCAO.

Table 1: Effect of this compound on Neurological Deficit Scores in MCAO Rats

| Treatment Group | Dose (mg/kg) | Neurological Score (mean ± SD) | Reference |

| Sham | - | 0.2 ± 0.4 | [3] |

| MCAO + Vehicle | - | 3.8 ± 0.8 | [3] |

| MCAO + D-THP | 12.5 | 2.8 ± 0.7 | [3] |

| MCAO + D-THP | 25 | 2.1 ± 0.6 | [3] |

| MCAO + D-THP | 50 | 1.5 ± 0.5 | [3] |

| p < 0.05 compared to MCAO + Vehicle group. Neurological scores were assessed on a 5-point scale. |

Table 2: Effect of this compound on Infarct Volume in MCAO Rats

| Treatment Group | Dose (mg/kg) | Infarct Volume (% of hemisphere, mean ± SD) | Reference |

| MCAO + Vehicle | - | 45.3 ± 5.2 | [3] |

| MCAO + D-THP | 12.5 | 35.1 ± 4.8 | [3] |

| MCAO + D-THP | 25 | 28.7 ± 4.1 | [3] |

| MCAO + D-THP | 50 | 21.4 ± 3.5 | [3] |

| p < 0.05 compared to MCAO + Vehicle group. |

Molecular Mechanisms of this compound's Neuroprotection

Initial research into the molecular underpinnings of D-THP's neuroprotective actions has identified its influence on key signaling pathways involved in apoptosis, oxidative stress, and inflammation.

Modulation of Apoptosis-Related Proteins

A critical aspect of neuronal death in cerebral ischemia is apoptosis. D-THP has been shown to modulate the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, D-THP appears to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.

Table 3: Effect of this compound on Bcl-2 and Bax Protein Expression in the Ischemic Penumbra of MCAO Rats

| Treatment Group | Dose (mg/kg) | Relative Bcl-2 Expression (fold change vs. MCAO + Vehicle) | Relative Bax Expression (fold change vs. MCAO + Vehicle) | Bcl-2/Bax Ratio | Reference |

| Sham | - | 2.5 ± 0.3 | 0.4 ± 0.1 | 6.25 | [4] |

| MCAO + Vehicle | - | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 | [4] |

| MCAO + D-THP | 25 | 1.8 ± 0.2 | 0.6 ± 0.1 | 3.0 | [4] |

| MCAO + D-THP | 50 | 2.3 ± 0.3 | 0.5 ± 0.1 | 4.6 | [4] |

| *p < 0.05 compared to MCAO + Vehicle group. Data are representative values derived from densitometric analysis of Western blots. |

Activation of Pro-Survival Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival and proliferation.[5] Activation of this pathway through phosphorylation of Akt is known to inhibit apoptosis by phosphorylating and inactivating pro-apoptotic targets. Emerging evidence suggests that D-THP may exert its neuroprotective effects in part by activating the PI3K/Akt pathway.[6]

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress.[7] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including HO-1. Studies indicate that the neuroprotective effects of D-THP may be associated with its ability to activate this antioxidant response pathway.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of D-THP's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This widely used model mimics focal cerebral ischemia in humans.

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance). Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The suture remains in place for 90-120 minutes to induce ischemia. For reperfusion, the suture is withdrawn.

-

Sham Operation: Control animals undergo the same surgical procedure without the insertion of the suture.

Neurological Deficit Scoring

Neurological function is assessed 24 hours after MCAO using a 5-point scoring system:

-

0: No neurological deficit.

-

1: Failure to extend the left forepaw fully (a mild focal neurological deficit).

-

2: Circling to the left.

-

3: Falling to the left.

-

4: No spontaneous walking and a depressed level of consciousness.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume

-

Brain Extraction: At 24 hours post-MCAO, rats are euthanized, and their brains are rapidly removed and placed in cold saline.

-

Slicing: The brain is sectioned into 2 mm coronal slices.

-

Staining: The slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

-

Fixation: The stained slices are fixed in 4% paraformaldehyde.

-

Image Analysis: The unstained (white) areas represent the infarct, while the stained (red) areas represent viable tissue. The infarct area in each slice is measured using image analysis software (e.g., ImageJ), and the total infarct volume is calculated.

Western Blotting for Protein Expression

-

Tissue Homogenization: Ischemic penumbral tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, and anti-β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit, and the band intensities are quantified by densitometry.

TUNEL Assay for Apoptosis

-

Tissue Preparation: Brain sections are deparaffinized and rehydrated.

-

Permeabilization: The sections are treated with proteinase K to permeabilize the tissue.

-

Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining: The nuclei are counterstained with a fluorescent dye such as DAPI.

-

Imaging and Quantification: The sections are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells and the total number of cells are counted in several fields of view to determine the apoptotic index.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in D-THP's neuroprotective effects and a typical experimental workflow.

Conclusion and Future Directions

The initial investigations into the neuroprotective effects of this compound have provided compelling evidence for its therapeutic potential in the context of ischemic stroke. The ability of D-THP to mitigate neuronal damage by reducing infarct size and improving neurological function is well-documented in preclinical models. The underlying mechanisms appear to be multifactorial, involving the inhibition of apoptosis through the modulation of Bcl-2 family proteins and the activation of pro-survival signaling pathways, including the PI3K/Akt and Nrf2/HO-1 cascades.

While these findings are promising, further research is warranted to fully elucidate the intricate molecular mechanisms of D-THP's action. Future studies should focus on:

-

Dose-response relationships: More comprehensive studies are needed to establish optimal therapeutic dosages and treatment windows.

-

Chronic stroke models: The efficacy of D-THP in promoting long-term functional recovery should be investigated in chronic models of stroke.

-

Combination therapies: Exploring the synergistic effects of D-THP with other neuroprotective agents or thrombolytic therapies could lead to more effective treatment strategies.

-

Clinical translation: Ultimately, well-designed clinical trials are necessary to validate the safety and efficacy of D-THP in human stroke patients.

References

- 1. researchgate.net [researchgate.net]

- 2. europeanreview.org [europeanreview.org]

- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory studies on the analgesic properties of D-Tetrahydropalmatine

An In-depth Technical Guide on the Analgesic Properties of D-Tetrahydropalmatine

Introduction

This compound (d-THP), also known as D-Corydaline, is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species, most notably in the tubers of the Corydalis genus. Traditionally used in Chinese medicine for its sedative and analgesic effects, d-THP has garnered significant interest in modern pharmacology. Unlike its levorotatory counterpart, L-Tetrahydropalmatine (l-THP), which exhibits a broader receptor binding profile, d-THP acts primarily as a selective antagonist of dopamine (B1211576) receptors. This unique mechanism of action distinguishes it from traditional opioid analgesics and positions it as a promising candidate for the development of novel, non-addictive pain therapeutics, particularly for chronic and neuropathic pain states.

This guide provides a comprehensive overview of the current understanding of d-THP's analgesic properties, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Mechanism of Action: Dopamine Receptor Antagonism

The primary mechanism underlying the analgesic effects of d-THP is its antagonism of dopamine D1, D2, and D3 receptors. By blocking these receptors, particularly within the mesolimbic and nigrostriatal pathways of the brain, d-THP modulates dopamine signaling. This modulation is believed to alleviate certain types of pain, especially those with a chronic or neuropathic component, which are often associated with dysregulation in central dopamine systems.

The binding affinity of d-THP for dopamine receptors is a key aspect of its pharmacological profile. It demonstrates a notable affinity for D1, D2, and D3 receptors, with some studies indicating a higher affinity for D1 and D5 receptors over D2-like receptors. This selective antagonism without engaging the opioid system is a critical feature, suggesting a lower potential for addiction and abuse compared to conventional opioid painkillers. Furthermore, its action as a dopamine antagonist contributes to its observed efficacy in alleviating both inflammatory and neuropathic pain models.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies, illustrating the receptor binding profile and analgesic efficacy of d-THP.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | Dopamine D1 | Dopamine D2 | Dopamine D3 | Dopamine D5 | Serotonin 5-HT1A | Serotonin 5-HT2A |

|---|---|---|---|---|---|---|

| d-THP | 106 | 2460 | 145 | 83 | >10,000 | >10,000 |

Data sourced from studies evaluating the binding profile of d-THP at various CNS receptors. Ki values represent the concentration required to inhibit 50% of radioligand binding.

Table 2: In Vivo Analgesic Efficacy (ED50, mg/kg)

| Pain Model | Species | Route of Administration | Analgesic Effect (ED50) |

|---|---|---|---|

| Chronic Constriction Injury (Neuropathic) | Rat | Oral (p.o.) | 10 |

| Formalin-Induced Pain (Inflammatory) | Rat | Oral (p.o.) | 20 |

| Complete Freund's Adjuvant (Inflammatory) | Rat | Oral (p.o.) | 15 |

ED50 values represent the dose required to produce a 50% maximal analgesic effect in the specified animal models of pain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for a common preclinical model used to assess analgesic properties.

Hot-Plate Latency Test

Objective: To evaluate the analgesic efficacy of a test compound against a thermal pain stimulus. The latency period for the animal to exhibit a pain response (e.g., licking a paw, jumping) is measured.

Materials:

-

Hot-plate apparatus with adjustable, constant temperature control (e.g., 55 ± 0.5°C).

-

Test compound (d-THP) dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

-

Control vehicle.

-

Positive control (e.g., morphine).

-

Experimental animals (e.g., male Sprague-Dawley rats, 200-250g).

-

Syringes and gavage needles for administration.

Procedure:

-

Acclimatization: Animals are acclimatized to the testing room for at least 60 minutes before the experiment begins.

-

Baseline Latency: Each animal is placed on the hot plate, and the time taken to lick a hind paw or jump is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. Animals not responding within the cut-off time are excluded.

-

Compound Administration: Animals are randomly assigned to groups (vehicle control, positive control, d-THP dose groups). The compound is administered via the desired route (e.g., oral gavage).

-

Post-Treatment Measurement: At specified time points after administration (e.g., 30, 60, 90, 120 minutes), each animal is returned to the hot plate, and the response latency is measured again.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the control group.

Conclusion and Future Directions

This compound presents a compelling profile as a non-opioid analgesic agent. Its unique mechanism, centered on dopamine receptor antagonism, has been validated in multiple preclinical models of chronic inflammatory and neuropathic pain. The quantitative data confirm its efficacy at doses that are well-tolerated in animal models.

Future research should focus on several key areas:

-

Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety, tolerability, and efficacy of d-THP in human populations suffering from chronic pain conditions.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies in humans will help optimize dosing regimens and therapeutic windows.

-

Mechanism Refinement: Further investigation into the downstream signaling effects of d-THP's interaction with D1, D2, and D3 receptors could reveal more about its precise role in pain modulation and potentially identify biomarkers for patient response.

The development of d-THP could offer a valuable alternative to conventional analgesics, addressing the significant unmet need for safe and effective treatments for chronic pain without the risk of addiction.

A Technical Guide to the Anti-Inflammatory Activity of D-Tetrahydropalmatine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Tetrahydropalmatine (D-THP), a prominent isoquinoline (B145761) alkaloid derived from plants such as Corydalis yanhusuo, has garnered significant attention for its diverse pharmacological activities, including analgesic, sedative, and neuroprotective effects.[1][2] Emerging evidence robustly demonstrates its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for inflammatory diseases. This document provides a comprehensive technical overview of the anti-inflammatory actions of D-THP, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The core of its anti-inflammatory efficacy lies in its ability to modulate key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, thereby suppressing the production of pro-inflammatory mediators.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of D-THP are multifaceted, primarily involving the inhibition of critical pro-inflammatory signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. D-THP has been shown to exert significant inhibitory effects on this pathway. In models of inflammation, D-THP treatment leads to a marked reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][3] This action effectively blocks the transcription of NF-κB target genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][4] Studies suggest this inhibition occurs downstream of Toll-like receptor 4 (TLR4), a key upstream activator of NF-κB.[5][6]

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs), including p38 and Extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, such as the production of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of p38 and ERK in response to inflammatory stimuli like Lipopolysaccharide (LPS).[3][7] By inhibiting MAPK activation, D-THP effectively curtails the downstream synthesis and secretion of pro-inflammatory cytokines, such as IL-8.[7]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[8] D-THP has been identified as a potent inhibitor of the NLRP3 inflammasome.[9] It acts by suppressing the activation of the inflammasome, which in turn prevents the cleavage of pro-caspase-1 into its active form and subsequently blocks the maturation and release of IL-1β and IL-18.[6][9] This inhibitory effect is partly mediated by the reduction of reactive oxygen species (ROS), a known trigger for NLRP3 activation.[9]

References

- 1. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydropalmatine Alleviates Hyperlipidemia by Regulating Lipid Peroxidation, Endoplasmic Reticulum Stress, and Inflammasome Activation by Inhibiting the TLR4-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

D-Tetrahydropalmatine's role in modulating dopaminergic pathways

An In-Depth Technical Guide on D-Tetrahydropalmatine's Role in Modulating Dopaminergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (d-THP), an isoquinoline (B145761) alkaloid derived from plants of the Corydalis and Stephania genera, has garnered significant scientific interest for its neuromodulatory properties, particularly its interaction with the brain's dopaminergic systems.[1][2] As a key neurotransmitter involved in motor control, motivation, reward, and cognition, dopamine (B1211576) is a critical target for therapeutic intervention in a host of neurological and psychiatric disorders.[3] This document provides a comprehensive technical overview of d-THP's mechanism of action, focusing on its role as a dopamine receptor antagonist. It synthesizes quantitative data from preclinical studies, details key experimental methodologies for its investigation, and visualizes its complex interactions within dopaminergic signaling cascades. This guide is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting dopamine-related pathologies.

Core Mechanism of Action: Dopamine Receptor Antagonism

Tetrahydropalmatine (THP) exists as two enantiomers: the levo- (l-THP) and dextro- (d-THP) isomers. While much of the existing research has focused on l-THP or the racemic mixture, the primary pharmacological action relevant to dopaminergic pathways is the antagonism of dopamine receptors.[4] THP is recognized as an antagonist at D1, D2, and D3 dopamine receptors.[4][5][6]

-

D2 Receptor (D2R) Antagonism: The most consistently reported action is the blockade of D2 receptors.[7][8][9] D2 receptors are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase (AC). By antagonizing D2Rs, THP prevents this inhibition, leading to a disinhibition of AC, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[8] This action is central to its effects on motor activity and its potential as an antipsychotic agent.[8][9]

-

D1 Receptor (D1R) Interaction: THP also functions as a D1 receptor antagonist.[1][4] However, some studies suggest a more complex interaction, with reports of l-THP acting as a partial agonist at D1 receptors under certain conditions.[7] This dual action could contribute to its unique pharmacological profile, potentially offering therapeutic benefits while mitigating some side effects associated with pure D2 antagonists.

-

D3 Receptor (D3R) Modulation: THP demonstrates binding affinity for D3 receptors and is considered an antagonist at this site.[4][5][6] The D3 receptor is implicated in reward, motivation, and cognitive function, making D3 antagonism a key area of interest for treating substance use disorders.[2][4] For instance, l-THP has been shown to attenuate the behavioral effects of methamphetamine by regulating D3 receptor expression.[10]

Beyond the dopamine system, THP interacts with serotonergic (5-HT1A), adrenergic (alpha-1 and alpha-2), and GABAA receptors, contributing to its broad pharmacological effects, including sedation and analgesia.[1][4]

Quantitative Data on d-THP's Dopaminergic Effects

The following tables summarize key quantitative findings from preclinical studies investigating the effects of THP on dopamine receptors and neurotransmission.

Table 1: Receptor Binding Affinities of l-Tetrahydropalmatine (l-THP) Note: Data for the specific d-isomer is limited; l-THP data is presented as the most relevant available information.

| Receptor Target | Ligand | Species | Ki (nM) | Reference |

| Dopamine D1 | l-THP | Rat | ~124 | [1] |

| Dopamine D2 | l-THP | Rat | ~388 | [1] |

| Dopamine D3 | l-THP | Human | Binds, but low affinity noted | [4][6] |

| Serotonin 5-HT1A | l-THP | Not Specified | ~340 | [1] |

Table 2: In Vivo Effects of l-THP on Striatal Dopamine Dynamics

| Brain Region | Administration | Dose | Effect on Extracellular DA | Effect on DOPAC | Reference |

| Rat Striatum | IP | 1 mg/kg | ▲ 220% of basal value | ▲ 155% of control | [11] |

| Rat Striatum | IP | 5-10 mg/kg | No significant change (post-mortem) | ▲ 250% (post-mortem) | [11] |

DA: Dopamine; DOPAC: 3,4-Dihydroxyphenylacetic acid; IP: Intraperitoneal. The increase in dopamine (DA) release and its metabolite DOPAC is characteristic of dopamine receptor antagonists, which block presynaptic D2 autoreceptors that normally inhibit dopamine synthesis and release.[11]

Table 3: Behavioral Effects of l-THP in Preclinical Models

| Model | Species | Administration | Dose | Behavioral Outcome | Reference |

| Neuropathic Pain | Mouse | IP | 5 mg/kg | ▲ 134.4% increase in mechanical threshold | [7] |

| Neuropathic Pain | Mouse | IP | 10 mg/kg | ▲ 174.8% increase in mechanical threshold | [7] |

| Methamphetamine-Induced Hyperactivity | Rat | IP | 10-15 mg/kg | ▼ Attenuated METH-induced increase in total distance moved | [10] |

| Ethanol (B145695) Consumption | Mouse | IP | 5-10 mg/kg | ▼ Decreased ethanol consumption in a two-bottle choice test | [8] |

Mandatory Visualizations: Pathways and Protocols

The following diagrams, rendered using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of D-Tetrahydropalmatine: From Ancient Remedy to Modern Therapeutic Target

An In-depth Technical Guide on the Discovery, History, and Scientific Validation of a Potent Alkaloid from Traditional Medicine

Introduction

For centuries, the vibrant purple and yellow flowers of the Corydalis plant have signaled a source of potent relief within traditional Chinese medicine (TCM). The tuber of this plant, known as Yan Hu Suo, has been a cornerstone of traditional remedies for pain, inflammation, and a variety of other ailments. At the heart of its therapeutic efficacy lies D-Tetrahydropalmatine (D-THP), a bioactive isoquinoline (B145761) alkaloid. This technical guide provides a comprehensive overview of the discovery and history of D-THP in traditional medicine, its journey to scientific validation, and the molecular mechanisms that underpin its pharmacological effects. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental protocols, and intricate signaling pathways that define the therapeutic potential of this remarkable natural compound.

Historical Roots and Traditional Use

The use of Corydalis dates back centuries in Asia, with its first documented mention in the Lei Gong Pao Shi Lun between 618 and 907 AD, where it was primarily used to alleviate chest pain.[1] In traditional Chinese medicine, Corydalis is characterized by its pungent and warm properties, believed to invigorate the blood and promote the flow of qi, thereby alleviating pain throughout the body.[2][3] Traditional preparations often involve stir-frying the tuber with rice wine to enhance its blood-invigorating actions or with vinegar to increase its analgesic and anti-inflammatory effects by improving alkaloid extraction.[2]

The Scientific Unveiling of this compound

While the therapeutic use of Corydalis is ancient, the isolation and identification of its key active constituent, this compound, is a more recent scientific endeavor. The journey to understanding this potent alkaloid began in 1940 when a Vietnamese scientist, Sang Dinh Bui, extracted an alkaloid from the root of Stephania rotunda and named it "rotundin," achieving a yield of 1.2–1.5%.[4] Subsequently, between 1950 and 1952, Indian scientists extracted an alkaloid they named "hyndanrine" from Stephania glabra. It wasn't until 1965 that the structures of both rotundine (B192287) and hyndarin were confirmed to be identical to tetrahydropalmatine.[4] This pivotal discovery opened the door to focused pharmacological investigations into the specific effects of this compound.

Quantitative Data

The following tables summarize the quantitative data related to the traditional and clinical use of Corydalis and this compound, as well as its content in plant material and supplements.

Table 1: Dosages of Corydalis and this compound

| Preparation | Recommended Dosage | Context of Use |

| Crude Dried Corydalis Rhizome | 5–10 grams per day | Traditional Chinese Medicine for pain relief[5] |

| Corydalis 1:2 Extract | 10–20 ml per day | Traditional Chinese Medicine for pain relief[5] |

| dl-Tetrahydropalmatine (dl-THP) | 300 to 600 mg per day | Clinical study for arrhythmia[6] |

| Levo-tetrahydropalmatine (l-THP) | 100 to 200 mg per day | Preliminary report for insomnia[6] |

| l-Tetrahydropalmatine (l-THP) | 5 and 10 mg/kg (intraperitoneal) | Preclinical study in a mouse neuropathic pain model[5][7] |

| l-Tetrahydropalmatine (l-THP) | 5 or 7.5 mg/kg (oral) | Preclinical study on morphine withdrawal-induced hyperalgesia[8][9] |

| Tetrahydropalmatine (THP) | 2.5, 5, and 10 mg/kg (intraperitoneal) | Preclinical study in a rat inflammatory pain model[10][11] |

Table 2: this compound Content in Corydalis yanhusuo

| Sample Type | This compound Content | Notes |

| Corydalis yanhusuo dietary supplements | Highly variable; some below quantifiable levels to ~11 mg/g total alkaloids. One product was enriched to ~5 mg/g of tetrahydropalmatine. | Highlights the lack of standardization in commercial products.[12][13] |

| Corydalis yanhusuo rhizome extract | Approximately 12.7 mg/g total alkaloids | Provides a benchmark for natural alkaloid content.[12][13] |

Experimental Protocols

The isolation and quantification of this compound are crucial for research and quality control. The following are detailed methodologies for key experiments.

Protocol 1: Isolation of Alkaloids from Corydalis yanhusuo using Two-Dimensional Preparative HPLC

This method utilizes changes in mobile phase pH to effectively separate alkaloids.

1. Sample Preparation:

-

The dried and pulverized tubers of Corydalis yanhusuo are extracted with an appropriate solvent (e.g., ethanol).

-

The crude extract is then subjected to a liquid-liquid extraction to enrich the alkaloid fraction.

2. First Dimension HPLC:

-

Column: A suitable preparative chromatographic column.

-

Mobile Phase: A mobile phase with a pH of 3.5.

-

Detection: UV-triggered fraction collection.

-

Outcome: Separation into fractions containing different groups of alkaloids.

3. Second Dimension HPLC:

-

Column: The same preparative chromatographic column.

-

Mobile Phase: A mobile phase with a pH of 10.0.

-

Detection: UV and MS-triggered fraction collection for enhanced sensitivity.

-

Outcome: Further purification of the fractions from the first dimension to yield pure compounds, including tetrahydropalmatine.

Protocol 2: Quantification of this compound in Plant Material by HPLC

This protocol outlines a standard method for determining the concentration of D-THP.

1. Sample Extraction:

-

Weigh a precise amount of dried, powdered Corydalis rhizome.

-